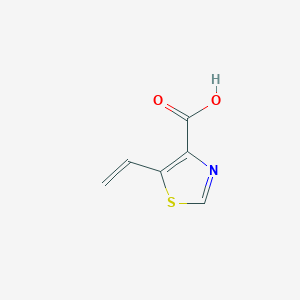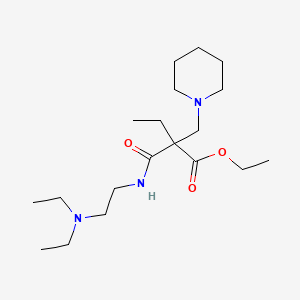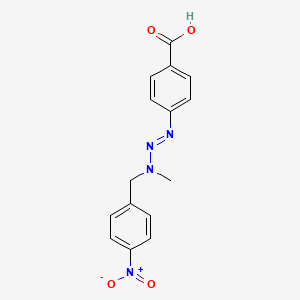
4-(Methylamino)pteridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)pteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pteridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-diamino-6-(hydroxymethyl)pteridine with methylamine under controlled temperature and pH conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylamino)pteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pteridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Pteridine oxides.
Reduction: Reduced pteridine derivatives.
Substitution: Various substituted pteridines depending on the reagents used.
Applications De Recherche Scientifique
4-(Methylamino)pteridin-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with nucleic acids and proteins, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
- 2,4-Diamino-6-(hydroxymethyl)pteridine
- Methotrexate
- Aminopterin
Comparison: 4-(Methylamino)pteridin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methotrexate and aminopterin, which are well-known antifolate drugs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
89792-54-1 |
|---|---|
Formule moléculaire |
C7H7N5O |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-(methylamino)-5H-pteridin-6-one |
InChI |
InChI=1S/C7H7N5O/c1-8-6-5-7(11-3-10-6)9-2-4(13)12-5/h2-3H,1H3,(H,12,13)(H,8,9,10,11) |
Clé InChI |
PTRCJJGCSKJRIH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=NC2=C1NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





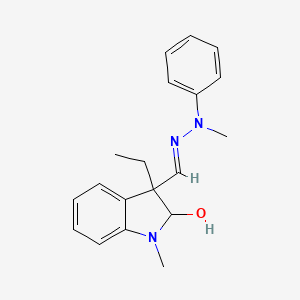
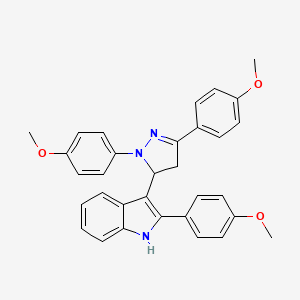
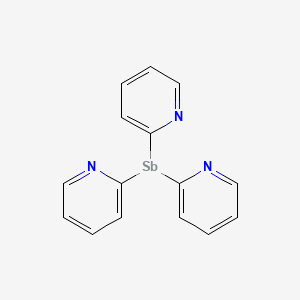

![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)

